Technical Guide: Tert-butyl 4-chlorobenzylcarbamate (CAS 120157-95-1)
Technical Guide: Tert-butyl 4-chlorobenzylcarbamate (CAS 120157-95-1)
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Executive Summary
Tert-butyl 4-chlorobenzylcarbamate (CAS 120157-95-1) is a high-value protected amine intermediate used extensively in medicinal chemistry and drug development. It serves as a stable, lipophilic building block for the synthesis of peptidomimetics, kinase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers. Its core utility lies in the orthogonal reactivity of the tert-butoxycarbonyl (Boc) group, which protects the benzylic amine during base-sensitive transformations while remaining labile to acidic deprotection.
This guide provides a comprehensive technical analysis of the compound, including physicochemical properties, optimized synthetic protocols, and its strategic application in pharmaceutical workflows.
Physicochemical Profile
The following data aggregates experimental values and predictive models suitable for laboratory handling and analytical characterization.
| Property | Value / Description | Notes |
| CAS Number | 120157-95-1 | |
| IUPAC Name | tert-butyl N-[(4-chlorophenyl)methyl]carbamate | |
| Molecular Formula | C₁₂H₁₆ClNO₂ | |
| Molecular Weight | 241.71 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 45 – 55 °C | Value varies with purity; typically low-melting solid.[1][2] |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO | Insoluble in water. |
| LogP (Predicted) | ~3.1 | Lipophilic character aids membrane permeability in early drug discovery. |
| Storage | 2–8 °C (Desiccated) | Stable at room temperature but best stored cold to prevent slow hydrolysis. |
Synthetic Route & Optimization
The Standard High-Yield Protocol
While several routes exist, the most robust method for research-scale synthesis involves the direct protection of 4-chlorobenzylamine using di-tert-butyl dicarbonate (Boc₂O). This route is preferred over the Schmidt rearrangement or Curtius rearrangement due to atom economy and safety.
Reaction Logic
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Reagent Choice: Boc₂O is used in slight excess (1.1 equiv) to ensure complete consumption of the amine.
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Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) neutralizes the liberated carbonic acid/CO₂, driving the equilibrium forward.
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are ideal due to high solubility of reactants and ease of removal.
Step-by-Step Protocol
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Preparation: In a 250 mL round-bottom flask, dissolve 4-chlorobenzylamine (10.0 mmol, 1.41 g) in anhydrous DCM (30 mL).
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Base Addition: Add Triethylamine (12.0 mmol, 1.67 mL) and cool the solution to 0 °C using an ice bath.
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Boc Protection: Slowly add a solution of Boc₂O (11.0 mmol, 2.40 g) in DCM (10 mL) dropwise over 15 minutes.
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Technical Insight: Slow addition prevents exotherms that could lead to bis-protection side products.
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Reaction: Remove ice bath and stir at room temperature (25 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1); the starting amine spot (polar, ninhydrin active) should disappear.
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Work-up:
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Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.
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Wash with saturated NaHCO₃ (20 mL) to remove acidic byproducts.
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Wash with Brine (20 mL), dry over anhydrous Na₂SO₄ , and filter.
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Purification: Concentrate in vacuo. If the solid is off-white, recrystallize from Hexane/EtOAc. Yield is typically >90%.[3]
Synthetic Workflow Diagram
The following diagram illustrates the synthesis and purification logic, highlighting critical decision points.
Figure 1: Optimized synthetic workflow for the Boc-protection of 4-chlorobenzylamine.
Characterization & Quality Control
Verification of the product structure is essential before using it in downstream applications.
Nuclear Magnetic Resonance (NMR) Analysis
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¹H NMR (400 MHz, CDCl₃):
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δ 7.30 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to chlorine.
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δ 7.20 (d, J = 8.4 Hz, 2H): Aromatic protons meta to chlorine.
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δ 4.90 (br s, 1H): Carbamate NH proton (broad due to quadrupole relaxation).
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δ 4.28 (d, J = 5.6 Hz, 2H): Benzylic CH₂ protons (couples with NH).
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δ 1.45 (s, 9H): tert-Butyl methyl protons (characteristic strong singlet).
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Mass Spectrometry (LC-MS)
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Ionization: ESI (Positive mode)
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Observed Mass:
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[M+Na]⁺ = 264.1 (Sodium adduct is often dominant for Boc-carbamates).
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[M+H-Boc]⁺ = 142.0 (Fragment corresponding to the free amine cation).
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Note: The molecular ion [M+H]⁺ (242.1) is often weak or absent due to the lability of the Boc group.
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Applications in Drug Development
This compound is not merely an end-product but a versatile "masked" amine used to control reactivity in complex syntheses.
PROTAC Linker Synthesis
In the development of PROTACs, the length and composition of the linker are critical for degradation efficiency.
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Utility: The 4-chlorobenzyl moiety provides a rigid, lipophilic spacer.
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Mechanism: The chlorine atom can serve as a handle for palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) after the Boc group is removed, or the benzylamine can be alkylated to extend the chain.
Peptidomimetics
The compound is used to introduce the 4-chlorobenzyl side chain, which mimics the side chain of Phenylalanine or Tyrosine but with altered electronic properties (electron-withdrawing Cl).
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Effect: Increases metabolic stability against oxidation compared to unsubstituted benzyl rings.
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Target: Often found in inhibitors of proteases or kinases where hydrophobic pocket occupancy is required.
Deprotection & Downstream Logic
The Boc group allows the molecule to survive basic conditions (e.g., alkylation of other sites) but can be removed cleanly when the free amine is needed.
Figure 2: Deprotection pathway generating the reactive amine salt for subsequent coupling.
Safety & Handling (SDS Summary)
While generally considered a low-hazard intermediate, standard laboratory safety protocols must be observed.
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GHS Classification:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling: Use in a fume hood. Avoid inhalation of dust.
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First Aid:
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Eye Contact: Rinse cautiously with water for 15 minutes.
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Skin Contact: Wash with soap and water.
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Ingestion:[2] Rinse mouth; do not induce vomiting.
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References
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PubChem. Tert-Butyl 4-hydroxybenzylcarbamate (Structural analog properties). Available at: [Link].
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Organic Syntheses. Carbamic acid, tert-butyl ester. Org. Synth. 1968, 48, 32. Available at: [Link].
